molecular formula C14H13N3O B2533991 1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-benzotriazole CAS No. 133349-85-6

1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2533991
CAS No.: 133349-85-6
M. Wt: 239.278
InChI Key: ADNUAHPDFTZZMJ-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-benzotriazole is a compound that belongs to the class of benzotriazoles, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a methoxyphenyl group attached to a benzotriazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of 4-methoxybenzyl chloride with 1H-1,2,3-benzotriazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced benzotriazole compounds, and substituted benzotriazoles .

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-benzotriazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting its protective effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-1H-1,2,3-triazole
  • 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

1-[(4-Methoxyphenyl)methyl]-1H-1,2,3-benzotriazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and stability .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-18-12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)15-16-17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNUAHPDFTZZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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